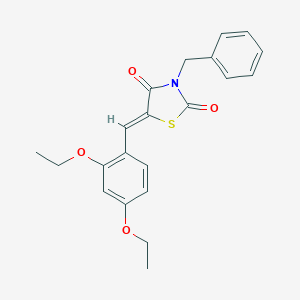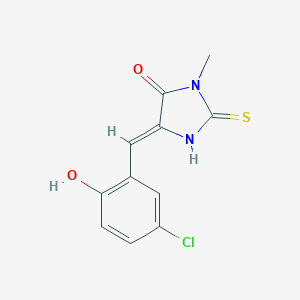![molecular formula C24H24N2O7S B301008 Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301008.png)
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as Methyl 4-({5-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}amino)benzoate, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infections. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. Additionally, Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate disrupts the bacterial cell membrane and inhibits the synthesis of bacterial proteins, leading to bacterial cell death.
Biochemical and Physiological Effects:
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. The compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has demonstrated potent antimicrobial activity against various bacterial strains, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent antimicrobial and anti-inflammatory properties. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of cancer and microbial infections. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo. Furthermore, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the condensation of 2-(3-ethoxy-4-hydroxyphenyl)acetaldehyde and 2-amino-4-methylthiazole-5-carboxylic acid, followed by the reaction with methyl 4-bromobenzoate. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Fórmula molecular |
C24H24N2O7S |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H24N2O7S/c1-5-32-19-12-15(6-11-18(19)33-14-21(27)30-3)13-20-22(28)26(2)24(34-20)25-17-9-7-16(8-10-17)23(29)31-4/h6-13H,5,14H2,1-4H3/b20-13-,25-24? |
Clave InChI |
HBZPMFFIDUSIEG-XQVDRLQHSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)

![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)
![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)